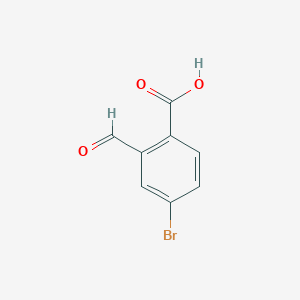

4-Bromo-2-formylbenzoic acid

描述

Contextualization within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, forming the basis for a vast array of pharmaceuticals, agrochemicals, and materials. chemimpex.com The properties and reactivity of the benzoic acid core can be finely tuned by the addition of various functional groups to the benzene (B151609) ring. ebsco.com The position and nature of these substituents dictate the molecule's electronic and steric characteristics, thereby influencing its acidity and reactivity in predictable ways. youtube.commdpi.com

The "ortho effect," a phenomenon observed in ortho-substituted benzoic acids, is particularly relevant. wikipedia.org When a substituent is present at the position adjacent (ortho) to the carboxyl group, steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This disruption of resonance often leads to an increase in the acidity of the benzoic acid compared to its meta and para isomers. wikipedia.orgkhanacademy.org In the case of 4-Bromo-2-formylbenzoic acid, the formyl group is in the ortho position to the carboxylic acid, a structural feature that is critical to its chemical behavior.

Overview of Multifunctional Group Significance in Organic Synthesis

The utility of an organic molecule in synthesis is greatly enhanced by the presence of multiple, distinct functional groups. ebsco.comsolubilityofthings.comsolubilityofthings.com These groups act as reactive centers, allowing for a wide range of chemical transformations and the construction of complex molecular architectures from simpler starting materials. solubilityofthings.comwikipedia.org Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. ebsco.comsolubilityofthings.com

This compound is a prime example of a multifunctional compound, possessing a carboxylic acid group, a formyl (aldehyde) group, and a bromine atom attached to the aromatic ring. biosynth.comsynquestlabs.com Each of these groups offers a unique handle for synthetic manipulation:

Carboxylic Acid (-COOH): This group can undergo esterification, amidation, or reduction to an alcohol. It is also a key functional group in the formation of various heterocyclic systems.

Formyl Group (-CHO): The aldehyde is highly reactive and can participate in a plethora of reactions, including oxidations to a carboxylic acid, reductions to an alcohol, and various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions.

Bromine Atom (-Br): As a halogen, bromine is an excellent leaving group in nucleophilic aromatic substitution reactions and is a crucial component in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

The strategic placement of these three functional groups on the benzene ring makes this compound a versatile and valuable building block in the synthesis of more complex and potentially bioactive molecules. smolecule.com

Chemical and Physical Properties

The distinct arrangement of functional groups in this compound dictates its physical and chemical characteristics.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H5BrO3 | biosynth.comchemicalbook.comchemspider.com |

| Molecular Weight | 229.03 g/mol | biosynth.comchemicalbook.com |

| CAS Number | 871502-87-3 | biosynth.comchemicalbook.comchemsrc.com |

| Boiling Point (Predicted) | 360.6 ± 32.0 °C | chemicalbook.comchemsrc.com |

| Density (Predicted) | 1.764 ± 0.06 g/cm³ | chemicalbook.com |

Note: The presented boiling point and density are predicted values.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVFFWJIPXPVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582234 | |

| Record name | 4-Bromo-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871502-87-3 | |

| Record name | 4-Bromo-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Formylbenzoic Acid

Established Reaction Pathways and Precursors

Traditional synthesis routes for 4-Bromo-2-formylbenzoic acid have often relied on foundational organic reactions, utilizing specific precursors that allow for the staged introduction of the required functional groups.

A common and established pathway to obtaining x-bromo-2-formylbenzoic acids, including the 4-bromo isomer, involves the use of isobenzofuran-1(3H)-ones, commonly known as phthalides, as key precursors. vwr.comvwr.com The general strategy involves the bromination of a phthalide (B148349) intermediate, followed by hydrolysis to yield the target 2-formylbenzoic acid.

A foundational method for the synthesis of the parent compound, 2-formylbenzoic acid, involves the reaction of phthalide with bromine to form 2-bromophthalide, which is subsequently converted to the final product by heating with water. wikipedia.org This approach has been adapted for the synthesis of the 4-bromo derivative. A specific example involves the bromination of 5-bromophthalide (B15269). In this process, a solution of 5-bromophthalide and N-bromosuccinimide (NBS) in acetonitrile (B52724) is passed through a flow reactor and irradiated, leading to the formation of a brominated phthalide intermediate. This intermediate is then hydrolyzed by boiling in water to yield this compound. vwr.comvwr.com While this pathway is well-established, its industrial application can be constrained by the limited availability of the specific phthalide precursors and the historical reliance on toxic solvents. vwr.comvwr.com

Detailed research findings for this pathway are summarized in the table below:

Table 1: Synthesis of this compound from 5-Bromophthalide| Precursor | Reagents | Key Conditions | Yield | Source(s) |

|---|---|---|---|---|

| 5-Bromophthalide | N-Bromosuccinimide (NBS), Water | 1. Flow photochemical bromination in acetonitrile. 2. Hydrolysis by boiling in water. | 80% | vwr.com, vwr.com |

Another established approach involves the strategic bromination of an aromatic precursor followed by the introduction or unmasking of the formyl group. This can be achieved through various synthetic transformations. A general method involves the bromination of a substituted toluene (B28343), which is then converted to the final product. vwr.com

For instance, the synthesis can start from commercially available methyl x-bromo-y-methylbenzoates. vwr.comvwr.com This process involves the photochemical bromination of the methyl group to a benzal bromide, which is then subjected to hydrolysis to generate the aldehyde (formyl) group, along with the hydrolysis of the ester to the carboxylic acid. vwr.com

Alternatively, 4-bromophthalic anhydride (B1165640) can be considered a potential precursor. chemicalbook.com The reduction of phthalic anhydride is a known method to produce 2-formylbenzoic acid, suggesting that 4-bromophthalic anhydride could be selectively reduced to form this compound. wikipedia.org These multi-step sequences rely on the controlled functionalization of the benzene (B151609) ring, where the sequence of bromination and formylation (or its equivalent) is critical for achieving the desired substitution pattern.

Innovative and Sustainable Synthetic Approaches

Recent advancements have focused on developing more efficient, safer, and environmentally friendly methods for synthesizing this compound. These innovations address the limitations of traditional batch processing and the use of hazardous materials.

Continuous flow chemistry has emerged as a powerful tool for photochemical reactions, offering significant advantages over traditional batch methods. organic-chemistry.org These techniques provide superior control over reaction parameters such as temperature and residence time, enhance safety by minimizing the volume of reactive intermediates at any given moment, and facilitate scalability. vwr.com

The synthesis of this compound has been successfully demonstrated using a continuous flow photochemical reactor. vwr.comvwr.com In a specific application, a solution of 5-bromophthalide and N-bromosuccinimide (NBS) in acetonitrile was processed in a Vapourtec R-series flow reactor equipped with a UV150 photochemical reactor. vwr.comvwr.com The use of visible light from sources like household compact fluorescent lamps (CFLs) or LEDs can activate the reaction, promoting benzylic bromination with high selectivity. organic-chemistry.orgvapourtec.com This modern approach successfully avoids the use of hazardous chlorinated solvents like carbon tetrachloride (CCl₄) and eliminates the need for radical initiators. organic-chemistry.org

Table 2: Example of Continuous Flow Photochemical Bromination Setup

| Parameter | Description | Source(s) |

|---|---|---|

| Reactor | Vapourtec R-series with UV150 photochemical reactor (10 ml) | vwr.com, vwr.com |

| Reagents | 5-Bromophthalide, N-Bromosuccinimide (NBS) | vwr.com, vwr.com |

| Solvent | Acetonitrile | organic-chemistry.org, vwr.com, vwr.com |

| Light Source | Medium pressure mercury lamp / LEDs (435-445 nm) | vwr.com, vwr.com, newera-spectro.com |

| Key Advantage | Avoids hazardous solvents (e.g., CCl₄), improved safety and control | organic-chemistry.org, |

A key driver for adopting innovative synthetic methods is the need for scalable and robust production processes. Continuous flow technology is inherently more scalable than batch processing; production can be increased by simply extending the operation time of the reactor or by using larger reactors. organic-chemistry.org Throughput rates of up to 180 mmol h⁻¹ have been achieved for benzylic brominations using this technology. organic-chemistry.org

The synthesis of this compound has been successfully scaled to produce quantities on the 10-80 gram scale using optimized flow chemistry methods. vwr.comvwr.com Process optimization is crucial for maximizing yield and minimizing impurities. This involves fine-tuning various parameters, such as the equivalents of reagents (e.g., NBS), reaction temperature, and residence time in the flow reactor. organic-chemistry.orgacs.org For example, optimizing the amount of NBS was found to be critical in suppressing the formation of dibromide byproducts in related bromination reactions. acs.org The economic benefits of switching from batch to flow processes can be substantial, with one case study reporting a labor cost reduction of over 50% and a significant yield improvement for a kilogram-scale synthesis. vwr.com

Table 3: Illustrative Comparison of Batch vs. Flow Processes for Bromination

| Feature | Batch Process | Continuous Flow Process | Source(s) |

|---|---|---|---|

| Scalability | Difficult, requires larger vessels | Easily scalable by extending run time | organic-chemistry.org, |

| Safety | Higher risk with large volumes of reagents | Enhanced safety, small reaction volumes | vwr.com |

| Efficiency | Lower yields, potential for side reactions | Higher yields, improved selectivity | vwr.com, acs.org |

| Economics | Higher labor and energy consumption | Reduced labor cost and energy use | vwr.com |

A significant focus of modern synthetic chemistry is the reduction or elimination of hazardous solvents, a core principle of green chemistry. ijisrt.com Traditional bromination reactions frequently employed toxic and environmentally damaging solvents such as 1,2-dichloroethane (B1671644) and carbon tetrachloride (CCl₄). vwr.comvwr.com

Innovative approaches have successfully replaced these hazardous substances with safer alternatives. The use of acetonitrile as a solvent in continuous flow photochemical brominations is a prime example of this shift. vwr.comorganic-chemistry.org Further process intensification has led to the development of photochemical bromination reactions that operate with a complete absence of organic solvents, drastically improving the process mass intensity (PMI). rsc.org Other sustainable strategies include the use of green solvents like glycerol, which has been shown to be effective for related cascade reactions and can be recycled and reused. nih.gov The development of catalyst-free and solvent-free reaction conditions, sometimes aided by alternative energy sources like sonication, represents a frontier in the sustainable synthesis of bromo-acids. ijisrt.com

Table 4: Solvents in Bromination Reactions - Traditional vs. Sustainable Alternatives

| Solvent Class | Example(s) | Hazards/Drawbacks | Sustainable Alternative(s) | Source(s) |

|---|---|---|---|---|

| Chlorinated Solvents | Carbon tetrachloride (CCl₄), 1,2-dichloroethane | Toxic, environmentally persistent | Acetonitrile, Glycerol | organic-chemistry.org, , vwr.com, nih.gov |

| Organic Solvents | Dichloromethane (CH₂Cl₂) | Volatile, potential carcinogen | Solvent-free conditions | rsc.org, acs.org |

Chemical Reactivity and Transformational Chemistry of 4 Bromo 2 Formylbenzoic Acid

Functional Group Interconversions and Derivatization

The presence of both an aldehyde and a carboxylic acid on the same aromatic ring allows for selective transformations, enabling the synthesis of a variety of derivatives.

Oxidation of the Formyl Moiety to Carboxylic Acid

The formyl group of 4-bromo-2-formylbenzoic acid can be oxidized to a second carboxylic acid group, yielding 4-bromophthalic acid. This transformation is typically achieved using strong oxidizing agents. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). smolecule.com The reaction converts the aldehyde into a carboxylic acid, a key step in the synthesis of various phthalic acid derivatives.

Table 1: Oxidation of Formyl Group

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium permanganate (KMnO4) | 4-Bromophthalic acid |

Reduction Pathways of the Formyl Group to Alcohol

The formyl group can be selectively reduced to a hydroxymethyl group, affording 4-bromo-2-(hydroxymethyl)benzoic acid. This reduction can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). smolecule.com For a more comprehensive reduction of both the formyl and carboxylic acid groups, a stronger reducing agent like lithium aluminum hydride (LiAlH4) would be necessary. smolecule.com

Table 2: Reduction of Formyl Group

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH4) | 4-Bromo-2-(hydroxymethyl)benzoic acid |

Nucleophilic and Electrophilic Substitution Reactions

The aromatic ring and its substituents in this compound are susceptible to both nucleophilic and electrophilic attacks, allowing for further functionalization.

Reactivity of the Formyl Group with Nucleophiles

The formyl group is an electrophilic site and can react with various nucleophiles. For instance, it can undergo condensation reactions. A notable example is the Claisen-Schmidt condensation, where it reacts with ketones in the presence of a base to form chalcone (B49325) derivatives. dergipark.org.tr It also participates in multicomponent reactions, such as the Ugi reaction, which allows for the synthesis of complex heterocyclic structures. wikipedia.orgfinerchem.comresearchgate.net

Displacement of the Bromine Atom by Various Nucleophiles

The bromine atom on the aromatic ring can be displaced by a variety of nucleophiles through nucleophilic aromatic substitution reactions. smolecule.com These reactions are fundamental in introducing new functional groups to the benzene (B151609) ring. Common nucleophiles used for this purpose include amines, thiols, and cyanides. smolecule.com The reaction conditions, such as the choice of solvent and the presence of a catalyst, are crucial for the success of these substitutions.

Table 3: Nucleophilic Displacement of Bromine

| Nucleophile | Product |

|---|---|

| Amines (R-NH2) | 4-Amino-2-formylbenzoic acid derivatives |

| Thiols (R-SH) | 4-Thio-2-formylbenzoic acid derivatives |

Electrophilic Aromatic Substitution on the Benzoic Acid Core

The benzene ring of this compound can undergo electrophilic aromatic substitution, although the existing electron-withdrawing groups (carboxyl and formyl) deactivate the ring towards this type of reaction. However, under specific conditions, further substitution can be achieved. For instance, nitration can introduce a nitro group onto the ring, though the position of substitution will be directed by the existing substituents. ias.ac.in

Catalytic Coupling Reactions

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, primarily due to the presence of the bromine atom on the aromatic ring. These reactions are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org In the context of this compound, the bromine substituent serves as the electrophilic partner, reacting with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. mdpi.com

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid (Ar-B(OH)₂) to yield a 4-aryl-2-formylbenzoic acid derivative. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. researchgate.net Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). beilstein-journals.org The presence of a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is crucial for the activation of the organoboron species. beilstein-journals.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Bromoarenes

| Bromoarene Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield | Reference |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343) | 4-Phenyl-6H-1,2-oxazine | 82% | beilstein-journals.org |

| 2-Bromo-3-methylphenylamide | 1-Naphthaleneboronic acid | Pd₂(dba)₃ / L7 | K₃PO₄ | THF | Axially chiral biaryl | up to 99% | nih.gov |

| (2-Bromophenyl)diphenylarsine | Arylboronic acids | Not specified | Not specified | Not specified | Biarylarsine ligands | 80-99% | rsc.org |

This table presents data from similar bromoarene substrates to illustrate typical reaction conditions and outcomes in Suzuki-Miyaura couplings.

The reaction mechanism involves a catalytic cycle that includes the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net The formyl and carboxylic acid groups on the this compound molecule generally remain intact under these conditions, allowing for their further functionalization.

Other Metal-Mediated Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, this compound and its derivatives can participate in other metal-mediated cross-coupling reactions. These methodologies expand the synthetic utility of this building block by enabling the formation of various types of chemical bonds.

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne. This reaction is effective for forming carbon-carbon triple bonds. For instance, 4-bromo-substituted heterocycles, structurally related to this compound, have been successfully coupled with terminal alkynes like phenylacetylene (B144264) and 1-hexyne (B1330390) using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) in the presence of a base like triethylamine. beilstein-journals.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl groups onto the aromatic ring.

Nickel-Catalyzed Couplings: Nickel catalysts can also be employed for cross-coupling reactions. Nickel catalysis is sometimes preferred for its different reactivity profile and lower cost compared to palladium. For example, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been demonstrated, showcasing the versatility of metal catalysts in activating different carbon-halogen bonds. beilstein-journals.org

Carbonylation: Palladium-catalyzed carbonylation reactions can be used to introduce a carbonyl group. For instance, functionalized isoindolinones have been synthesized through the palladium-catalyzed carbonylation of 2-bromoanilines with 2-formylbenzoic acid. wikipedia.orgmedscape.com

These various metal-mediated reactions highlight the versatility of the bromo-substituent on the this compound scaffold, allowing for a wide range of synthetic transformations.

Condensation and Annulation Chemistry

The presence of both a formyl group and a carboxylic acid group in this compound allows for a rich and diverse range of condensation and annulation reactions. These reactions are pivotal for the synthesis of a variety of heterocyclic and polycyclic structures.

Schiff Base Formation Involving the Formyl Group

The formyl group (an aldehyde) in this compound is highly reactive towards primary amines, leading to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid or base catalysis. nih.gov The formation of the C=N double bond in the Schiff base is a crucial step in the synthesis of many biologically active compounds and complex ligands. nih.gov

For example, 4-formylbenzoic acid derivatives can react with amines like o-bromoaniline to form the corresponding Schiff base. google.com This intermediate can then be used to create more complex structures, such as metal complexes. google.com

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. scispace.com this compound is a valuable component in several MCRs due to its bifunctional nature.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. tcichemicals.com this compound can act as both the aldehyde and the carboxylic acid component in a modified Ugi reaction. For instance, it can react with an amine and an isocyanide in a three-component Ugi reaction. doi.org Research has shown its application in both on-DNA and off-DNA Ugi syntheses. doi.org

Table 2: Ugi Reaction with this compound

| Amine | Isocyanide | Solvent | Product Type | Reference |

| Benzylamine | Ethyl 4-isocyanobenzoate | H₂O:MeOH (1:1) | α-acylamino carboxamide | doi.org |

This table illustrates a specific example of an off-DNA Ugi reaction involving this compound.

Povarov Reaction: In a one-pot multicomponent Povarov reaction, 2-formylbenzoic acid has been used with anilines and alkenes to synthesize dihydroisoindolo[2,1-a]quinolin-11-ones. rsc.org This demonstrates the potential of this compound to participate in similar cycloaddition cascades.

The use of this compound in MCRs allows for the rapid generation of molecular complexity and the construction of diverse compound libraries. scispace.com

Cyclocondensation and Heterocyclic Compound Formation

Cyclocondensation reactions are chemical processes that form a ring structure from two or more molecules, often with the elimination of a small molecule like water. wisdomlib.org The dual functionality of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Phthalazinones: The reaction of 2-formylbenzoic acid with hydrazines is a well-established method for synthesizing phthalazin-1(2H)-ones. The bromo-substituent in this compound remains available for subsequent functionalization, for example, via Suzuki-Miyaura coupling.

Isoindolinones: Cyclization with primary amines under acidic conditions can lead to the formation of isoindolinones.

Other Heterocycles: The reactivity of this compound allows for its use in the synthesis of a variety of other heterocyclic structures. For example, it can be a starting material for the synthesis of isochromeno[3,4-b]pyrroles through a three-component reaction with malononitrile (B47326) and isocyanides. acs.org

These cyclocondensation and annulation reactions underscore the importance of this compound as a versatile building block in heterocyclic chemistry.

Spectroscopic and Analytical Characterization of 4 Bromo 2 Formylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the detailed structure of 4-Bromo-2-formylbenzoic acid, confirming the specific substitution pattern on the benzene (B151609) ring.

Proton (¹H) and Carbon-13 (¹³C) NMR for Positional Confirmation

The ¹H NMR spectrum is critical for defining the relative positions of the substituents. The molecule has three aromatic protons, each with a distinct chemical environment. The proton positioned between the formyl and carboxylic acid groups is expected to be the most deshielded due to the strong electron-withdrawing nature of the adjacent carbonyls. The other two protons will show splitting patterns consistent with their coupling to neighboring protons. The aldehyde proton itself would appear as a highly characteristic singlet far downfield, typically in the range of δ 9.5-10.5 ppm. The acidic proton of the carboxyl group is also a singlet, often broad, and its chemical shift can vary significantly depending on the solvent and concentration.

In the ¹³C NMR spectrum, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons from the formyl and carboxyl groups. The carbonyl carbons of the aldehyde and carboxylic acid are the most downfield, typically appearing above 165 ppm. The carbon atom bonded to the bromine (C-Br) would be influenced by the halogen's electronegativity and heavy atom effect. The remaining aromatic carbons can be assigned based on their chemical shifts and the electronic effects of the substituents.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Expected Chemical Shift (δ) ppm | Notes |

| Aldehyde Proton | ¹H | 9.5 - 10.5 | Singlet |

| Aromatic Protons | ¹H | 7.5 - 8.5 | Doublets and doublet of doublets, depending on coupling |

| Carboxyl Proton | ¹H | 11.0 - 13.0 | Broad singlet, exchangeable with D₂O |

| Aldehyde Carbonyl | ¹³C | 185 - 195 | |

| Carboxyl Carbonyl | ¹³C | 165 - 175 | |

| Aromatic Carbons | ¹³C | 120 - 145 | Includes C-Br, C-CHO, C-COOH, and C-H carbons |

Note: The exact chemical shifts are dependent on the solvent used for analysis.

Advanced 2D NMR Techniques (COSY, HSQC) for Resolving Structural Ambiguities

While 1D NMR provides essential data, ambiguities in assigning the closely spaced signals of the aromatic protons and carbons can arise. Two-dimensional (2D) NMR experiments are employed to resolve these challenges. ambeed.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, allowing for an unambiguous assignment of their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation peak for each C-H bond, definitively linking the assigned proton signals to their corresponding carbon signals in the ¹³C spectrum. This is invaluable for correctly assigning the aromatic C-H carbons. ambeed.com

Together, these 2D techniques provide a robust framework for the complete and accurate assignment of all proton and carbon signals, leaving no doubt as to the 1,2,4-substitution pattern of the molecule.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of their bonds. For this compound, the IR spectrum is dominated by the characteristic absorptions of the aldehyde and carboxylic acid groups.

The most prominent features include:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

Two distinct carbonyl (C=O) stretching peaks. The aldehyde C=O stretch is typically found around 1700 cm⁻¹, while the carboxylic acid C=O stretch appears at a slightly lower wavenumber, often around 1680 cm⁻¹, due to its participation in hydrogen bonding.

C-H stretching vibrations for the aromatic and aldehyde protons appear just above and below 3000 cm⁻¹, respectively.

The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically below 700 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aldehyde | C=O stretch | ~1700 | Strong |

| Carboxylic Acid | C=O stretch | ~1680 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1200 - 1300 | Medium |

| Aromatic Ring | C-H bend (out-of-plane) | 800 - 900 | Strong |

| Aryl Halide | C-Br stretch | 500 - 700 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and formula of a compound, and its fragmentation pattern offers corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound, the molecular formula is C₈H₅BrO₃. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. libretexts.org

The calculated monoisotopic mass for the ⁷⁹Br isotope is 227.9422 Da. chemicalbook.com An HRMS measurement confirming this exact mass would validate the elemental composition of C₈H₅BrO₃. Predicted m/z values for common adducts, such as [M+H]⁺ (228.9495 Da) and [M+Na]⁺ (250.9314 Da), can also be used for confirmation in electrospray ionization (ESI) techniques. uni.lu

Analysis of Fragmentation Patterns for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a fingerprint that helps to confirm the connectivity of the atoms. For this compound, several characteristic fragmentation pathways are expected: libretexts.org

Loss of a hydroxyl radical (-•OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a fragment ion at m/z [M-17].

Loss of a formyl radical (-•CHO): Alpha-cleavage at the aldehyde group would lead to a fragment at m/z [M-29].

Loss of a carboxyl group (-•COOH): This would produce a significant peak at m/z [M-45].

Loss of carbon dioxide (-CO₂): Decarboxylation of the molecular ion is a common fragmentation for benzoic acids, leading to a peak at m/z [M-44].

Loss of bromine radical (-•Br): Cleavage of the C-Br bond would result in a fragment at m/z [M-79] or [M-81], depending on the isotope.

The presence of these specific fragment ions in the mass spectrum provides strong evidence supporting the identity and structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While the synthesis and properties of this compound are documented, its definitive solid-state structure, including unit cell parameters, space group, and detailed atomic coordinates, remains to be determined and published.

X-ray crystallography is the benchmark technique for the unambiguous determination of molecular structures in the solid state. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would elucidate the supramolecular assembly, revealing intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups), halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the compound's physical properties and its behavior in the solid state.

For related compounds, crystallographic data is available and offers insights into the potential structural motifs. For instance, studies on isomers and analogs suggest that substituted benzoic acids often form hydrogen-bonded dimers in the solid state. However, without a specific crystallographic analysis of this compound, any discussion of its crystal packing remains speculative. The acquisition and reporting of its crystal structure would be a valuable contribution to the chemical and crystallographic literature.

Computational Chemistry and Mechanistic Elucidation of 4 Bromo 2 Formylbenzoic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of 4-bromo-2-formylbenzoic acid.

DFT studies on related substituted benzoic acids have demonstrated that theoretical calculations can accurately predict geometric parameters such as bond lengths and angles, which are often in good agreement with experimental data obtained from methods like X-ray diffraction. researchgate.netconicet.gov.ar For this compound, DFT would be used to model the ground state geometry, considering the spatial arrangement of the bromine atom, the formyl group (-CHO), and the carboxylic acid group (-COOH) on the benzene (B151609) ring. These calculations are crucial for understanding steric and electronic effects imparted by the substituents. researcher.lifenih.gov

A key aspect of DFT investigations is the analysis of vibrational spectra. nih.govsemanticscholar.org By calculating the harmonic frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's structural characteristics. actascientific.com

Furthermore, DFT is used to calculate fundamental electronic properties. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals details about charge distribution, hyperconjugative interactions, and the stabilization of the molecule. nih.gov Such analyses on analogous compounds have been used to explain intramolecular charge transfer (ICT) phenomena. nih.gov

Below is a table of hypothetical optimized geometric parameters for this compound, derived from typical values found in DFT studies of similar substituted benzoic acids. researchgate.netactascientific.com

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

| Bond Lengths | C-Br | 1.91 Å |

| C=O (formyl) | 1.21 Å | |

| C-H (formyl) | 1.11 Å | |

| C-C (carboxyl) | 1.50 Å | |

| C=O (carboxyl) | 1.22 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angles | C-C-Br | 119.5° |

| C-C-CHO | 121.0° | |

| C-C-COOH | 120.5° | |

| O=C-H (formyl) | 124.0° | |

| O=C-O (carboxyl) | 123.0° |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital tool for identifying the reactive sites of a molecule. malayajournal.orgnih.gov The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, the MEP surface would show distinct regions of varying potential. semanticscholar.org

Negative Potential (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically localized around the electronegative oxygen atoms of the formyl and carboxylic acid groups. malayajournal.orgsemanticscholar.org

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is expected to be found around the acidic hydrogen atom of the carboxylic acid group. researchgate.net

Neutral/Near-Zero Potential (Green): These regions, such as the carbon framework of the benzene ring, are less reactive from an electrostatic standpoint.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies

To gain a deeper understanding of bonding and non-covalent interactions (NCI), researchers employ methods like Reduced Density Gradient (RDG) and Electron Localization Function (ELF) analysis.

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density and its first derivative. nih.gov It is particularly effective at identifying and visualizing weak non-covalent interactions. jussieu.frwikipedia.org An RDG analysis of this compound would reveal regions corresponding to:

Hydrogen Bonds: Strong, attractive interactions, particularly involving the carboxylic acid group.

Steric Repulsion: Repulsive interactions, indicated by clashes between electron clouds, which are important in determining the preferred orientation of the formyl and carboxyl groups. nih.gov

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a specific region of the molecule. researchgate.netcam.ac.uk It effectively maps out the domains of core electrons, covalent bonds, and lone pairs. jussieu.frias.ac.in For this compound, an ELF analysis would visualize:

The high localization of core electrons around the carbon, oxygen, and bromine atoms.

The bonding regions, including the C-C and C-H bonds of the aromatic ring, and the C=O, C-O, and O-H bonds of the functional groups.

The localization of lone pair electrons on the oxygen and bromine atoms.

Together, RDG and ELF provide a detailed topological analysis of the electron density, offering a comprehensive picture of both the covalent bonding framework and the subtle non-covalent forces that govern the molecule's structure and interactions. jussieu.frrsc.org

In Silico Prediction of Reactivity and Selectivity

The reactivity of this compound can be predicted and rationalized using computational methods that analyze its electronic structure. A key approach is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. nih.govschrodinger.com A smaller gap generally implies higher reactivity. malayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govbanglajol.info

| Reactivity Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering upon accepting electrons. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. nih.gov |

For this compound, the presence of three distinct functional groups (bromo, formyl, and carboxyl) offers multiple sites for reaction. researcher.life DFT-based concepts like the Fukui function can be used to predict the local reactivity, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govmdpi.com This allows for the in silico prediction of selectivity in chemical transformations.

Bioactivity and Physicochemical Property Prediction Platforms

In modern drug discovery and materials science, in silico platforms are extensively used to predict the potential bioactivity and physicochemical properties of molecules before undertaking expensive and time-consuming experimental synthesis and testing. qima-lifesciences.comstanford.edu These platforms use quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and large databases of known compounds to make predictions. nih.gov

For this compound, these platforms can predict a range of properties:

Physicochemical Properties: Parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and aqueous solubility are calculated. These are fundamental to assessing a compound's potential as a drug candidate. nih.gov

Drug-Likeness: The molecule is evaluated against established rules like Lipinski's Rule of Five. Violations of these rules may indicate potential problems with oral bioavailability. A study on the related methyl 4-bromo-2-fluorobenzoate showed no violations of Lipinski's rule, suggesting it was suitable for further investigation as a drug. dergipark.org.tr

ADMET Properties: These platforms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. This includes predictions for properties like blood-brain barrier permeability, human intestinal absorption, and potential toxicity. dergipark.org.tr

Bioactivity Prediction: By comparing the structure of this compound to molecules with known biological activities, these tools can predict potential protein targets and pharmacological effects. opastpublishers.comresearchgate.net For example, online tools can predict inhibition activity against various enzymes or receptors. dergipark.org.tr

The table below shows a hypothetical ADMET and drug-likeness profile for this compound, as would be generated by such prediction platforms. dergipark.org.tr

| Property | Predicted Value/Outcome | Significance |

| Molecular Weight | 229.03 g/mol | Conforms to Lipinski's Rule (< 500) |

| LogP | ~1.8 | Indicates moderate lipophilicity |

| H-Bond Donors | 1 | Conforms to Lipinski's Rule (≤ 5) |

| H-Bond Acceptors | 3 | Conforms to Lipinski's Rule (≤ 10) |

| Blood-Brain Barrier | Low Permeability | Suggests limited CNS penetration |

| Aqueous Solubility | Moderate | Important for formulation and absorption |

| hERG Inhibition | Low Risk | Predicts low risk of cardiotoxicity |

| Carcinogenicity | Negative | Predicts non-carcinogenic nature |

These in silico predictions serve as a crucial first step in evaluating the potential of this compound for various applications, guiding further experimental research.

Applications of 4 Bromo 2 Formylbenzoic Acid in Biomedical and Pharmaceutical Research

Utility as a Synthetic Building Block in Drug Discovery

The primary application of 4-bromo-2-formylbenzoic acid in pharmaceutical research is its role as a foundational chemical scaffold, or building block. apolloscientific.co.ukcymitquimica.com Its distinct functional groups—the carboxylic acid, the aldehyde, and the bromine atom—can be selectively targeted to build more complex molecular structures. This versatility is crucial in drug discovery, where chemists aim to synthesize libraries of related compounds to test for biological activity. cymitquimica.comsmolecule.com

The aldehyde and carboxylic acid groups can participate in a wide array of chemical reactions to form various heterocyclic systems, which are common motifs in many approved drugs. For instance, 2-formylbenzoic acid, the parent compound, is used in the synthesis of isoindolinone structures, which are present in numerous bioactive molecules. rhhz.net Similarly, the formyl group of this compound can react with amines to form Schiff bases or undergo condensation reactions, while the carboxylic acid can be converted into esters or amides. The bromine atom is also a key reactive site, often utilized in cross-coupling reactions (like Suzuki or Heck reactions) to form new carbon-carbon bonds, or it can be replaced by other functional groups through nucleophilic substitution. smolecule.com

Robust methods for synthesizing various bromo-formylbenzoic acids have been developed, underscoring their importance as intermediates. vwr.com The compound serves as a key precursor in the preparation of diverse derivatives intended for therapeutic evaluation. For example, related halogenated benzoic acids are used to synthesize inhibitors of enzymes such as d-Amino acid oxidase. chemicalbook.com

| Starting Material Analog | Synthetic Target/Reaction Type | Potential Application Area | Source |

|---|---|---|---|

| 2-Formylbenzoic acid | Isoindolinone/ apolloscientific.co.ukCurrent time information in Pasuruan, ID.smolecule.comtriazolo[1,5-a]pyrimidine hybrids | Anticancer (Targeting SKP2-CKS1 interaction) | rhhz.net |

| 4-Formylbenzoic acid | Chalcone (B49325) derivatives (via Claisen-Schmidt condensation) | Enzyme inhibition (Anticholinesterase, Urease) | dergipark.org.trresearchgate.net |

| 4-Bromo-2-fluorobenzoic acid | d-Amino acid oxidase inhibitors | Pharmaceuticals | chemicalbook.com |

| 4-Chloro-2-formylbenzoic acid | Various derivatives for antimicrobial and anticancer screening | Antimicrobial, Anticancer |

**6.2. Investigation of Biological Interactions

While much of the research focuses on its synthetic utility, the structural motifs of this compound are pertinent to the study of biological interactions. The functional groups can engage with biological macromolecules, influencing their function.

Derivatives of the 4-formylbenzoic acid scaffold have been shown to modulate the activity of several enzymes. In one study, a series of chalcones synthesized from 4-formylbenzoic acid were evaluated for their inhibitory effects on various enzymes. dergipark.org.trresearchgate.net The results demonstrated that these derivatives could inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease, all of which are important targets in medicinal chemistry for conditions ranging from Alzheimer's disease to bacterial infections. dergipark.org.trresearchgate.net For example, one of the synthesized chalcones was identified as the most active compound against the AChE enzyme within the tested series. dergipark.org.trresearchgate.net The ability of the formyl group to participate in the formation of these enzyme-inhibiting structures highlights the potential of this compound as a starting point for developing new enzyme modulators. dergipark.org.tr

| Enzyme Target | Observed Activity | Therapeutic Relevance | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition observed; compound 1 was most active in the series. | Alzheimer's disease | dergipark.org.trresearchgate.net |

| Butyrylcholinesterase (BChE) | Inhibition observed. | Neurodegenerative diseases | dergipark.org.trresearchgate.net |

| Tyrosinase | Inhibition observed; compound 4 was most active. | Skin pigmentation disorders | dergipark.org.trresearchgate.net |

| Urease | Inhibition observed; compound 3 was most active. | H. pylori infections, gastritis, peptic ulcers | dergipark.org.trresearchgate.net |

The interaction of brominated benzoic acid derivatives with metabolic pathways is an area of active investigation. While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For example, 4-Bromo-2-cyano-5-formylbenzoic acid has been noted for its potential application in metabolic engineering due to interactions with pathways involving the enzyme transketolase. Furthermore, studies on the metabolism of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) show that it is converted in the body to metabolites including 4-bromo-2,5-dimethoxybenzoic acid. nih.gov This demonstrates that the brominated benzoic acid core can be processed by metabolic enzymes, suggesting that derivatives of this compound could similarly interact with and influence metabolic processes. nih.gov

A biochemical probe is a molecule used to study and visualize biological processes. Due to its reactive functional groups, this compound and its analogs have potential in this area. The aldehyde group can form covalent bonds with biological molecules, while the bromine atom can be used for specific labeling or interaction studies. medchemexpress.com For instance, the related compound 4-bromo-2-methylbenzoic acid is classified as a biochemical reagent for life science research. medchemexpress.com In a related application, the metabolite 4-bromo-2-chlorophenol (B165030) serves as a specific biomarker to probe for exposure to the pesticide profenofos, demonstrating how a bromo-substituted aromatic can be used to track a biological event. nih.gov This suggests that the unique structure of this compound could be leveraged to design probes for studying enzyme activity or other biological pathways.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. This compound is an excellent starting point for such studies because its three functional groups can be independently modified to generate a wide range of analogs. vwr.com By systematically altering parts of the molecule—for instance, by changing the position of the bromine atom, modifying the formyl group, or creating different amides or esters from the carboxylic acid—researchers can determine which structural features are critical for a desired biological effect. nih.gov

For example, SAR studies on halogenated benzoic acids have shown that the presence and position of the halogen can significantly enhance biological efficacy compared to non-halogenated versions. Research on synthetic cathinone (B1664624) analogs has established SAR generalities, such as how substitutions at different positions on the aromatic ring affect potency at monoamine transporters. nih.gov Similar principles apply to derivatives of this compound, where modifications would be made to optimize interactions with a specific biological target, such as an enzyme or receptor. amazonaws.com

| Structural Modification | Potential Impact on Activity | Rationale/Example Principle | Source |

|---|---|---|---|

| Modification of the carboxylic acid group (e.g., to esters, amides) | Alters solubility, cell permeability, and hydrogen bonding capacity. | Amide derivatives of retinoic acid analogs were synthesized to screen for bioactivity. | researchgate.net |

| Reaction of the formyl group (e.g., to form imines, chalcones) | Creates new pharmacophores that can interact with different biological targets. | Chalcones derived from 4-formylbenzoic acid showed potent enzyme inhibition. | dergipark.org.trresearchgate.net |

| Replacement or repositioning of the bromine atom | Affects binding affinity (via halogen bonding) and metabolic stability. | SAR studies show 2-substituted analogs can be less potent than 3- or 4-substituted analogs. | nih.gov |

| Introduction of other substituents on the ring | Fine-tunes electronic properties and steric fit with the target. | Fluorine substitution in related compounds enhances stability and bioavailability. |

Potential Therapeutic Applications

The research into this compound and its derivatives points toward several potential therapeutic applications, driven by its utility as a synthetic building block and the biological activities of the molecules derived from it.

Anticancer Agents: A closely related compound, 4-chloro-2-formylbenzoic acid, has been shown to induce apoptosis (programmed cell death) in cancer cells. This suggests that derivatives of this compound could be explored for their potential as anticancer therapies.

Neurodegenerative Diseases: The demonstrated ability of 4-formylbenzoic acid derivatives to inhibit acetylcholinesterase is highly relevant to Alzheimer's disease, where such inhibitors are a primary form of treatment. dergipark.org.trresearchgate.net

Antimicrobial Agents: The urease inhibition activity shown by derivatives is a promising avenue for developing treatments against infections by bacteria such as Helicobacter pylori, which relies on urease to survive in the stomach. dergipark.org.tr Furthermore, halogenated benzoic acids have shown direct antimicrobial properties against pathogenic bacteria.

Metabolic and Endocrine Disorders: The use of related benzoic acid structures in developing selective estrogen receptor modulators and their interaction with metabolic pathways suggests potential applications in endocrine and metabolic diseases. nih.govgoogle.com

While this compound is primarily an intermediate compound, its structural features make it a cornerstone for the discovery and development of new therapeutic agents across multiple disease areas.

Anti-Cancer Activity of Structurally Related Compounds

The scaffold of this compound is a key component in the synthesis of novel compounds evaluated for their anti-cancer properties. The modification of this parent structure has led to derivatives exhibiting significant cytotoxic effects against various cancer cell lines.

Research into compounds structurally similar to this compound has yielded promising results in oncology. For example, multifunctional nanosystems created by grafting organotin-based cytotoxic compounds and 4-formylbenzoic acid (FBA) onto nanogold quantum dots (NGQDs) showed high cytotoxic potential against the MDA-MB-231 breast cancer cell line. researcher.life In another study, new derivatives of 4-(benzylamino)benzoic acid demonstrated considerable anti-cancer activity, with one compound showing an IC₅₀ value of 32.22 µM against the H69 small cell lung cancer cell line. researchgate.net

Similarly, a series of 4-acyloxy robustic acid derivatives were synthesized and evaluated for their anti-proliferative activity. nih.gov Several of these compounds exhibited potent cytotoxicity against human leukemic (HL-60), non-small cell lung carcinoma (A-549), and other cancer cell lines, with IC₅₀ values comparable to the chemotherapy drug cisplatin. nih.gov For instance, compounds 2d, 2g, and 2i were particularly sensitive against HL-60 cells. nih.gov The anti-cancer effects of these derivatives are attributed to their ability to inhibit DNA topoisomerase I, induce apoptosis, and cause cell cycle arrest. nih.gov

Table 1: Cytotoxic Activity of Structurally Related Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| NGQDs-FBA-Sn | MDA-MB-231 (Breast) | High Cytotoxicity | researcher.life |

| 4-(Benzylamino)benzoic Acid Derivative (18) | H69 (Small Cell Lung) | 32.22 | researchgate.net |

| Robustic Acid Derivative (2d) | HL-60 (Leukemia) | 21.04 ± 0.43 | nih.gov |

| Robustic Acid Derivative (2g) | HL-60 (Leukemia) | 16.63 ± 0.12 | nih.gov |

| Robustic Acid Derivative (2i) | HL-60 (Leukemia) | 16.38 ± 0.27 | nih.gov |

Anti-Bacterial Efficacy of Analogous Structures

The structural motif of this compound serves as a foundation for developing new anti-bacterial agents. Thiazole derivatives based on a 4-formylbenzoic acid scaffold have demonstrated significant anti-bacterial activity. nih.gov An efficient method was developed for the synthesis of these thiazoles, and their efficacy was screened against various bacterial strains. nih.gov

In these studies, certain compounds showed very strong to high bioactivity. nih.gov For example, compound 4b was highly effective against staphylococci, micrococci, and Bacillus species, with Minimum Inhibitory Concentration (MIC) values as low as 0.98 µg/ml against micrococci. nih.gov Other derivatives also displayed potent activity against staphylococci and micrococci. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting the bacterial enzyme gyrase B. nih.gov In other research, chalcone derivatives synthesized from 4-formyl benzoic acid were screened against both Gram-positive and Gram-negative bacteria, with some compounds showing activity against Bacillus sphaericus and Escherichia coli. tsijournals.comiosrjournals.org

Table 2: Anti-Bacterial Activity of 4-Formylbenzoic Acid Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|---|

| Thiazole Derivative (4b) | Staphylococci | 1.95 - 3.91 | nih.gov |

| Thiazole Derivative (4b) | Micrococci | 0.98 | nih.gov |

| Thiazole Derivative (4b) | Bacillus spp. | 7.81 - 15.62 | nih.gov |

| Thiazole Derivative (4c) | Staphylococci | 3.91 - 31.25 | nih.gov |

| Thiazole Derivative (4c) | Micrococci | 0.98 - 15.62 | nih.gov |

| Thiazole Derivative (4d) | Staphylococci | 3.91 - 31.25 | nih.gov |

Design and Development of Enzyme Inhibitors

This compound and its analogs are valuable starting points for the design of potent enzyme inhibitors, which are crucial for treating a variety of diseases. The unique chemical structure allows it to serve as a versatile building block for synthesizing complex molecules that can interact with enzyme active sites. smolecule.com

For instance, 4-formylbenzoic acid has been used in the Claisen-Schmidt condensation to synthesize chalcone derivatives that were subsequently tested for their inhibitory effects on several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease. dergipark.org.tr These studies found that different derivatives showed preferential inhibition of specific enzymes. dergipark.org.tr Separately, pyrazoline derivatives have been synthesized and evaluated as dual inhibitors of urease and α-glucosidase, with some compounds showing excellent inhibitory activity compared to standard inhibitors. acs.org For example, compound 2g was a potent urease inhibitor (IC₅₀ = 9.13 ± 0.25 μM) and compound 2o was an excellent α-glucosidase inhibitor (IC₅₀ = 114.57 ± 1.35 μM). acs.org

The scaffold has also been used in the design of inhibitors for dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria, making it an important target for antimicrobial drugs. nih.gov Reductive amination using 4-formyl-benzoic acid methyl ester is a key step in creating mimics of the enzyme's natural substrate. nih.gov

Table 3: Enzyme Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Enzyme | Most Active Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Chalcones | Acetylcholinesterase (AChE) | Compound 1 | > Galantamine | dergipark.org.tr |

| Chalcones | Butyrylcholinesterase (BChE) | Compound 2 | < Galantamine | dergipark.org.tr |

| Chalcones | Tyrosinase | Compound 4 | Most Active | dergipark.org.tr |

| Chalcones | Urease | Compound 3 | Most Active | dergipark.org.tr |

| Pyrazolines | Urease | Compound 2g | 9.13 ± 0.25 | acs.org |

Antioxidant Properties

Derivatives of this compound have been investigated for their antioxidant potential. The synthesis of new antioxidants is a significant area of research, as these compounds can help protect the body from damage caused by free radicals and reactive oxygen species (ROS). nih.govmdpi.com

Studies on benzothiazole (B30560) derivatives, which can be synthesized from related benzoic acids, have shown significant radical scavenging potential. innovareacademics.in When evaluated using DPPH (1,1-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assays, several synthesized compounds showed antioxidant activity comparable to ascorbic acid at a concentration of 100 µg/ml. innovareacademics.in Similarly, fourteen triazole benzoic acid hybrids were screened for their antioxidant activity. mdpi.com One parent compound exhibited high radical scavenging effects in both DPPH (89.95 ± 0.34%) and ABTS (88.59 ± 0.13%) assays, comparable to the standard butylated hydroxyanisole (BHA). mdpi.com The antioxidant mechanism of these compounds was further explored using DFT studies, suggesting hydrogen atom transfer (HAT) and other pathways are involved. mdpi.com

Table 4: Antioxidant Activity of Structurally Related Compounds

| Compound/Assay | Concentration (µg/mL) | % Scavenging Activity | Reference |

|---|---|---|---|

| Triazole Benzoic Acid Hybrid (1) / DPPH | 100 | 89.95 ± 0.34 | mdpi.com |

| BHA (Standard) / DPPH | 100 | 95.02 ± 0.74 | mdpi.com |

| Triazole Benzoic Acid Hybrid (1) / ABTS | 100 | 88.59 ± 0.13 | mdpi.com |

| BHA (Standard) / ABTS | 100 | 96.18 ± 0.33 | mdpi.com |

| Benzothiazole Derivative (BTA-1) / ABTS | 100 | Comparable to Ascorbic Acid | innovareacademics.in |

Advanced Applications and Industrial Relevance of 4 Bromo 2 Formylbenzoic Acid

Development of Specialized Materials with Unique Properties

The distinct functional groups of 4-bromo-2-formylbenzoic acid make it a significant precursor in the synthesis of advanced materials, particularly in the realm of polymers and porous crystalline structures like Metal-Organic Frameworks (MOFs). ambeed.comambeed.com

Metal-Organic Frameworks (MOFs): MOFs are a class of materials constructed from metal ions or clusters linked together by organic molecules. The carboxylic acid group on this compound can coordinate with metal centers, while the bromo and formyl groups remain available for post-synthetic modification. This allows for the creation of functionalized frameworks with tailored properties for applications such as gas storage, catalysis, and chemical sensing. For instance, related compounds like 4-formylbenzoic acid are used with zinc ions to synthesize MOFs. mdpi.com The presence of the bromine atom in this compound offers an additional site for modification through reactions like palladium-catalyzed cross-coupling, enabling the introduction of further complexity and functionality into the final material.

Functional Polymers: The compound can be incorporated into polymer chains to impart specific properties. The carboxylic acid can be converted to an ester or amide to facilitate polymerization, while the aldehyde (formyl) group can be used for cross-linking or for grafting other molecules onto the polymer backbone. As an example of this utility, the related 4-formylbenzoic acid has been used to functionalize dextran, a biopolymer, by reacting it with the polymer's hydroxyl groups. rsc.org

Below is a table summarizing the potential applications of this compound in materials science.

Table 1: Applications in Specialized Materials

| Material Class | Role of this compound | Potential Properties & Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker / Building Block ambeed.comfluorochem.co.uk | Forms the structural backbone of the framework. The formyl and bromo groups allow for post-synthetic modification, enabling tailored porosity, selective gas adsorption, and catalytic activity. |

| Functional Polymers | Monomer or Cross-linking Agent fluorochem.co.uk | The carboxylic acid allows it to be built into a polymer chain. The formyl group provides a reactive site for creating polymer networks or attaching other functional molecules. |

| Surface Chemistry | Surface Modifier | Can be attached to surfaces to alter their chemical properties, for example, to create a specific binding site for biomolecules or catalysts. fluorochem.co.uk |

Utilization as a Heterobifunctional Linker in Bioconjugation Chemistry

A heterobifunctional linker is a molecule with two different reactive groups, used to connect two other molecules, such as a protein and a drug. chemscene.com The structure of this compound makes it an ideal candidate for development into such a linker, as its three functional groups offer multiple points for selective chemical reactions. This is crucial in bioconjugation, where precise control over chemical linkages is necessary to preserve biological activity. nih.gov

Research on the closely related isomer, 4-bromo-3-formylbenzoic acid, demonstrates a practical application of this concept. In one study, this compound was used to create a linker for three-component protein modification. nih.gov The carboxylic acid was modified first, followed by a reaction involving the formyl group, showcasing how these sites can be addressed independently. nih.gov

The value of this compound lies in the distinct reactivity of its groups:

Carboxylic Acid: Can readily form stable amide bonds with amine groups on proteins or peptides.

Formyl (Aldehyde) Group: Can react with amines to form a Schiff base, which can be reduced to a stable secondary amine, or react with hydrazide groups.

Bromo Group: Can participate in carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira coupling, to attach other complex molecules.

This trifunctional nature allows for a modular approach to building complex bioconjugates.

Table 2: Functional Groups and Potential Bioconjugation Reactions

| Functional Group | Reactive Partner | Resulting Linkage | Utility in Bioconjugation |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide Bond | Connecting to lysine (B10760008) residues on proteins or peptide terminals. |

| Formyl (-CHO) | Hydrazide (-NHNH₂) | Hydrazone Bond | Linking to molecules modified with a hydrazide group. |

| Formyl (-CHO) | N-terminal Cysteine | Thiazolidine Ring | Site-specific protein modification. |

| Bromo (Ar-Br) | Boronic Acid | C-C Bond (Suzuki Coupling) | Attaching fluorescent tags, imaging agents, or other functional moieties. |

Industrial-Scale Synthesis and Manufacturing Processes

While specific industrial-scale processes for this compound are not widely published, its synthesis can be inferred from established industrial methods for structurally similar compounds. The manufacturing of complex benzoic acid derivatives often involves multi-step processes starting from readily available petrochemical feedstocks. researchgate.net

A plausible industrial route for this compound would likely start with a brominated toluene (B28343) derivative, such as 4-bromo-2-methyltoluene. The synthesis would proceed through a series of controlled reactions to introduce the formyl and carboxylic acid groups.

Key steps in a potential industrial process could include:

Starting Material Selection: Using an inexpensive and readily available brominated aromatic hydrocarbon.

Selective Oxidation: One of the most critical steps would be the selective oxidation of the methyl group at the 2-position to a formyl (aldehyde) group, while avoiding over-oxidation to a carboxylic acid.

Introduction of the Carboxylic Acid: The second methyl group (if starting from a xylene derivative) or another precursor group would be oxidized to the carboxylic acid. Alternatively, a carboxylation reaction could be employed.

Purification: High-purity product is often required for pharmaceutical and materials applications, necessitating purification steps like recrystallization or chromatography.

For example, the industrial synthesis of the related compound 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid has been successfully scaled to 70 kg batches, starting from dimethyl terephthalate (B1205515) and proceeding through nitration, hydrogenation, esterification, bromination, and diazotization steps. researchgate.net Similarly, continuous flow manufacturing has been demonstrated for the synthesis of 5-bromo-3-cyano-2-formylbenzoic acid, a method that offers excellent control over reaction conditions and can improve yield and purity for large-scale production. These established industrial strategies highlight the feasibility of developing a robust and scalable manufacturing process for this compound.

Table 3: Hypothetical Industrial Synthesis Pathway

| Step | Reaction Type | Description | Relevance/Analogy |

|---|---|---|---|

| 1 | Bromination | Introduction of a bromine atom onto a toluene or xylene precursor. | A common first step in synthesizing halogenated aromatics. google.com |

| 2 | Selective Oxidation | Conversion of a methyl group to a formyl group using specific oxidizing agents and controlled conditions. | A critical transformation in fine chemical synthesis. |

| 3 | Oxidation | Conversion of a second methyl group or other precursor to a carboxylic acid. | Standard industrial process, often using catalysts like KMnO₄ or air oxidation. chemicalbook.com |

| 4 | Purification | Isolation of the final product via crystallization or other separation techniques. | Essential for meeting the purity requirements of advanced applications. |

Comparative Academic Studies with Analogous Benzoic Acid Derivatives

Structural and Reactivity Comparisons with Isomers and Halogenated Analogs

The unique arrangement of the bromine atom, formyl group, and carboxylic acid on the benzene (B151609) ring of 4-Bromo-2-formylbenzoic acid dictates its distinct chemical properties and reactivity when compared to its isomers and other halogenated analogs.

Isomeric Comparison:

The positioning of substituents on the benzene ring significantly influences the molecule's properties. For instance, isomers of bromo-formylbenzoic acid exhibit different reactivity profiles. In this compound, the bromine at the para position relative to the carboxylic acid and ortho to the formyl group creates a specific electronic environment. This can be contrasted with isomers like 2-Bromo-5-formylbenzoic acid, where the altered positioning of the bromo and formyl groups leads to variations in chemical behavior. smolecule.com Similarly, 3-Bromo-5-formylbenzoic acid presents another unique set of properties due to its substituent arrangement.

The formyl group at the 2-position in this compound can participate in intramolecular interactions and influences the acidity of the carboxylic acid. This is a key difference from isomers where the formyl group is at a different position, such as 5-formylbenzoic acid derivatives. smolecule.com The reactivity of the formyl group itself, for instance in condensation reactions, is also affected by the electronic effects of the bromine atom's position. smolecule.com

Halogenated Analog Comparison:

When comparing this compound to other halogenated analogs, the nature of the halogen atom is a critical factor. For example, 4-Chloro-2-formylbenzoic acid, with chlorine instead of bromine, will have different electronic and steric effects. Generally, the carbon-halogen bond strength decreases from C-F to C-I (C-F > C-Cl > C-Br > C-I). researchgate.net This trend influences the reactivity in reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, where the weaker C-Br bond is typically more reactive than the C-Cl bond. researchgate.net

The presence of multiple halogen substituents, as seen in compounds like 2-Bromo-4-fluoro-5-formylbenzoic acid, introduces further complexity. smolecule.com The highly electronegative fluorine atom can significantly alter the electronic properties of the benzene ring, affecting both the acidity of the carboxylic acid and the reactivity of the formyl and bromo groups. smolecule.comchemicalbook.com

The following interactive table provides a comparative overview of this compound and some of its analogous derivatives.

| Compound Name | Molecular Formula | Key Structural Features | Notable Reactivity |

| This compound | C₈H₅BrO₃ | Bromine at position 4, formyl at position 2. uni.lu | The para-bromine is suitable for Suzuki-Miyaura coupling, and the formyl group can form Schiff bases. |

| 2-Bromo-5-formylbenzoic acid | C₈H₅BrO₃ | Bromine at position 2, formyl at position 5. smolecule.com | The aldehyde group can undergo condensation reactions, and the bromine can be substituted. smolecule.com |

| 4-Chloro-2-formylbenzoic acid | C₈H₅ClO₃ | Chlorine at position 4, formyl at position 2. | The 2-formyl group allows for nucleophilic additions, and the 4-chloro group directs electrophilic substitution to the 5-position. |

| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | Bromine at position 4, fluorine at position 2, lacks a formyl group. nih.gov | Used in the synthesis of d-Amino acid oxidase inhibitors. chemicalbook.com |

| 6-Bromo-3-cyano-2-formylbenzoic acid | C₉H₄BrNO₃ | Bromine at position 6, cyano at position 3, formyl at position 2. | The bromine atom can be substituted, the formyl group can be oxidized or reduced, and it can participate in Suzuki-Miyaura coupling. |

Analysis of Substituent Effects on Chemical Behavior and Research Outcomes

The substituents on the benzoic acid ring—bromo, formyl, and carboxyl groups—exert significant electronic and steric effects that govern the molecule's chemical behavior and its utility in research.

Electronic Effects:

Both the bromine atom and the formyl group are electron-withdrawing groups. Their presence on the benzene ring increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The position of these substituents is crucial. In this compound, the formyl group is ortho to the carboxylic acid, and the bromine is para. This specific arrangement influences the pKa of the carboxylic acid. The electron-withdrawing nature of these groups also deactivates the aromatic ring towards electrophilic substitution.